Methyl 5-methylfuran-2-carboxylate
Overview
Description
Methyl 5-methylfuran-2-carboxylate is a useful research compound. Its molecular formula is C7H8O3 and its molecular weight is 140.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It has been reported that similar compounds have shown high antibacterial activity against gram-positive bacteria .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in the cellular processes of the target organisms .
Biochemical Pathways
It is known that similar compounds can affect various biochemical pathways, leading to downstream effects such as cytotoxicity and antibacterial activity .
Result of Action
Methyl 5-methylfuran-2-carboxylate has been reported to exhibit antibacterial activity, suggesting that it may lead to molecular and cellular effects that inhibit the growth or survival of bacteria . .
Biochemical Analysis
Biochemical Properties
Methyl 5-methylfuran-2-carboxylate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been observed to interact with enzymes involved in the biosynthesis of siderophores, which are molecules that bind and transport iron in microbial systems . The interaction between this compound and these enzymes is crucial for the establishment and maintenance of microbial infections, as iron is a vital cofactor in many biological processes . Additionally, this compound has been shown to exhibit antibacterial activity, particularly against Gram-positive bacteria, by causing cell wall and membrane damage .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been reported to exhibit cytotoxic activity against cancer cell lines, including HeLa and HepG2 cells, with significant inhibitory concentrations . This compound influences cell function by disrupting cell signaling pathways and altering gene expression. In bacterial cells, this compound causes bacteriolytic effects, leading to cell wall and membrane damage . These effects highlight the potential of this compound as an alternative agent for cancer treatment and antibacterial therapy.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. This compound has been shown to bind to enzymes involved in siderophore biosynthesis, thereby affecting iron acquisition in microbial systems . Additionally, this compound exerts its cytotoxic effects on cancer cells by disrupting cellular signaling pathways and inducing changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under certain conditions, but it may undergo degradation when exposed to specific environmental factors . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the context of its antibacterial and cytotoxic activities . These temporal effects are important considerations for its potential use in therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits dose-dependent cytotoxicity, with higher doses leading to increased cell death in cancer cell lines . In animal models, this compound has been observed to have threshold effects, where low doses may not produce significant biological effects, while higher doses can lead to toxic or adverse effects . These findings highlight the importance of dosage optimization for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its interactions with enzymes and cofactors. This compound has been shown to interact with enzymes involved in the biosynthesis of siderophores, which are essential for iron acquisition in microbial systems .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. This compound has been observed to localize in certain cellular compartments, where it exerts its biological effects . The transport mechanisms and distribution patterns of this compound are important factors that influence its efficacy and potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound has been shown to localize in cellular compartments involved in iron acquisition and metabolism . The presence of targeting signals or post-translational modifications may direct this compound to specific organelles, where it interacts with key biomolecules and exerts its biological effects .
Properties
IUPAC Name |
methyl 5-methylfuran-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-5-3-4-6(10-5)7(8)9-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYZJUMTKHUJIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40179921 | |
Record name | 2-Furancarboxylic acid, 5-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40179921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2527-96-0 | |
Record name | Methyl 5-methyl-2-furancarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2527-96-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Furancarboxylic acid, 5-methyl-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002527960 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Furancarboxylic acid, 5-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40179921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2527-96-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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